molecular formula C14H13NO3 B2883833 N-(2-hydroxyphenyl)-2-phenoxyacetamide CAS No. 3743-69-9

N-(2-hydroxyphenyl)-2-phenoxyacetamide

Cat. No. B2883833
CAS RN: 3743-69-9
M. Wt: 243.262
InChI Key: CDCGNSIPUSWYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N-(2-hydroxyphenyl)-1,8-naphthalimide was synthesized by reacting 1,8-naphthalic anhydride with 2-aminophenol . Another compound, N-(2-hydroxyphenyl)acrylamide, was synthesized by copolymerization of 2-hydroxyphenylacrylamide as a functional monomer .

Mechanism of Action

Target of Action

N-(2-hydroxyphenyl)-2-phenoxyacetamide, also known as NA-2, has been found to have multiple targets in the body. It has been shown to interact with glioblastoma cells and also modulate Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats . These targets play crucial roles in cell growth and immune response, respectively.

Mode of Action

NA-2 interacts with its targets and induces changes at the cellular level. For instance, in glioblastoma cells, NA-2 and Temozolomide (TMZ) synergistically induce apoptosis . This is associated with an increased ratio of Bax to Bcl-2 and active Caspase-3 expression . In the case of arthritic rats, NA-2 modulates TLRs, which are key recognition structures of the immune system .

Biochemical Pathways

It has been suggested that na-2 may affect the apoptosis pathway in glioblastoma cells . In the case of arthritic rats, NA-2’s modulation of TLRs could potentially affect various immune response pathways .

Pharmacokinetics

It is known that the compound is metabolically stable in vitro . More research is needed to fully understand the ADME properties of NA-2 and their impact on its bioavailability.

Result of Action

The result of NA-2’s action varies depending on the target. In glioblastoma cells, NA-2 induces apoptosis, leading to cell death . In arthritic rats, NA-2’s modulation of TLRs could potentially lead to changes in immune response .

Action Environment

The action of NA-2 can be influenced by various environmental factors. For instance, the presence of other compounds, such as TMZ, can enhance NA-2’s apoptotic activity in glioblastoma cells . More research is needed to fully understand how different environmental factors influence NA-2’s action, efficacy, and stability.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13-9-5-4-8-12(13)15-14(17)10-18-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCGNSIPUSWYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.